2-(2-Phenylethoxy)phenol
Overview
Description
2-(2-Phenylethoxy)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic ether, characterized by the presence of a phenol group and an ether linkage to a phenylethyl group
Scientific Research Applications
2-(2-Phenylethoxy)phenol has several scientific research applications:
Mechanism of Action
Mode of Action
Phenolic compounds, in general, are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including those related to oxidative stress and inflammation .
Pharmacokinetics
Phenolic compounds are generally known to undergo extensive metabolism in the body, which can affect their bioavailability .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent for converting quinones back to hydroquinones.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds
Comparison with Similar Compounds
2-(2-Phenylethoxy)phenol can be compared with other phenolic ethers such as:
- 4-Ethoxyphenol
- 4-Phenoxyphenol
- p-Benzyloxyphenol
These compounds share similar structural features but differ in the position and type of ether linkage. The unique structure of this compound, with its phenylethyl group, provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(2-phenylethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEILIWEQZAHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604392 | |
Record name | 2-(2-Phenylethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-24-4 | |
Record name | 2-(2-Phenylethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33130-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Phenylethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.